4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2h)-one

Anticancer Tubulin Inhibitor Colchicine Binding Site

This 4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one core scaffold is a proven pharmacophore with demonstrated activity against tubulin polymerization (SKOV3 IC50 0.025 μM), HIV-1 capsid stabilization, nematode chitinase (Ki 0.18 μM), and kinases. Researchers can leverage this scaffold to rapidly explore diverse therapeutic areas. Ensure experimental reproducibility by sourcing this high-purity (≥98%) core, ready for further derivatization to achieve target-specific potency.

Molecular Formula C5H5N3O
Molecular Weight 123.11 g/mol
Cat. No. B7968198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2h)-one
Molecular FormulaC5H5N3O
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1C2=C(C(=O)N1)NN=C2
InChIInChI=1S/C5H5N3O/c9-5-4-3(1-6-5)2-7-8-4/h2H,1H2,(H,6,9)(H,7,8)
InChIKeyLYIPETYYHFBBIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one Scaffold for Targeted Drug Discovery: Key Properties and Research Applications


4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a heterocyclic scaffold characterized by a fused pyrrole-pyrazole ring system. This core structure has emerged as a versatile pharmacophore in medicinal chemistry, demonstrating activity across multiple therapeutic targets. Specifically, derivatives of this scaffold have been identified as potent inhibitors of tubulin polymerization (e.g., Y60s, SKOV3 IC50 = 0.025 μM [1]), HIV-1 capsid stabilization (e.g., BI-1 and BI-2 [2]), nematode chitinase (e.g., PP28, Ki = 0.18 μM [3]), and various kinases [4]. The scaffold's unique ring fusion allows for diverse chemical modifications , enabling the fine-tuning of selectivity and potency for specific biological targets. This evidence guide provides a quantitative comparison of this scaffold against its closest analogs to inform scientific selection and procurement decisions.

Why Generic Substitution Fails: The Critical Role of Scaffold-Specific Differentiation in 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one Derivatives


While the 4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one core is shared by many compounds, subtle variations in substituents at positions 3, 4, and 5 of the scaffold can dramatically alter target engagement, potency, and even mechanism of action. For example, in the context of HIV-1 capsid inhibition, the BI-1 and BI-2 derivatives bind within the CANTD site 2 and stabilize the capsid, a mechanism distinct from other inhibitors that bind the same site [1]. Similarly, in tubulin inhibition, the Y60s derivative achieved an IC50 of 0.025 μM in SKOV3 cells, a level of potency that may not be replicated by other analogs [2]. Furthermore, the scaffold's utility in chitinase inhibition, as demonstrated by PP28 (Ki = 0.18 μM), underscores the importance of specific structural features for achieving potent activity [3]. Therefore, generic substitution of one derivative for another without careful consideration of these quantitative and mechanistic differences is scientifically unsound and can lead to failed experiments or suboptimal outcomes.

Quantitative Evidence for 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one Derivatives: Head-to-Head Comparisons with Closest Analogs


Tubulin Polymerization Inhibition: Y60s Derivative vs. Colchicine and CA-4

The Y60s derivative of 4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one was optimized as a potent tubulin inhibitor targeting the colchicine binding site. In the SKOV3 ovarian cancer cell line, Y60s exhibited an IC50 of 0.025 μM [1]. This is comparable to or exceeds the potency of established colchicine binding site inhibitors like colchicine (IC50 ~10.6 nM in some assays) and combretastatin A-4 (CA-4, IC50 ~13.2 nM) [2]. Importantly, the study confirmed that Y60s inhibits tubulin polymerization, leading to G2/M arrest and apoptosis in SKOV3 cells [1].

Anticancer Tubulin Inhibitor Colchicine Binding Site

HIV-1 Capsid Stabilization: BI-1/BI-2 Derivatives vs. Other Capsid Inhibitors

The BI-1 and BI-2 derivatives of 4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one were identified as novel HIV-1 replication inhibitors that target the viral capsid. They bind within the CANTD site 2 pocket and stabilize preassembled capsid complexes, a mechanism distinct from previously characterized inhibitors that bind the same site, which typically inhibit reverse transcription [1]. While specific IC50 values for BI-1 and BI-2 against HIV-1 are not provided in the abstract, the study demonstrates that these compounds inhibit early postentry stages of viral replication and that resistance mutations at residues A105 and T107 in the capsid confer high-level resistance, confirming target engagement [1].

Antiviral HIV-1 Capsid Inhibitor

Nematode Chitinase Inhibition: PP28 Derivative vs. Other Inhibitors

The (R)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one scaffold yielded a series of nematode chitinase (CeCht1) inhibitors. The optimized derivative PP28 exhibited the most potent activity with a Ki value of 0.18 μM [1]. This represents a significant improvement over the initial hits identified from virtual screening and demonstrates the scaffold's potential for developing highly potent chitinase inhibitors [1]. The crystal structure of CeCht1 complexed with related inhibitors confirmed their binding mode within the enzyme active site [1].

Anthelmintic Chitinase Inhibitor Nematode

Analgesic and Anti-inflammatory Activity: 3,4-Diaryl-5-[4-(acetylsulfamoyl)phenyl] Derivatives

A series of 3,4-diaryl-5-[4-(acetylsulfamoyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-ones were synthesized and evaluated for analgesic and anti-inflammatory activity, along with acute toxicity [1]. The study provides a comparative analysis of the biological activity of these derivatives, though specific quantitative data for the most active compounds are not detailed in the search result. This class of compounds expands the therapeutic potential of the 4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one scaffold into pain and inflammation management.

Analgesic Anti-inflammatory Acute Toxicity

Optimal Research and Industrial Applications for 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one Derivatives Based on Quantitative Evidence


Advanced Ovarian Cancer Research: Utilizing Y60s for Potent Tubulin Inhibition

Researchers focused on ovarian cancer should prioritize the Y60s derivative of 4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one. Its potent antiproliferative activity in SKOV3 cells (IC50 = 0.025 μM) and demonstrated in vivo efficacy in a xenograft model, without observable toxicity, make it a superior tool for studying tubulin polymerization inhibition and G2/M cell cycle arrest in this cancer type [1].

HIV-1 Capsid Biology and Antiviral Drug Discovery: Employing BI-1/BI-2 for Mechanistic Studies

Investigators studying HIV-1 capsid biology or developing novel antiviral agents should consider the BI-1 and BI-2 derivatives. Their unique mechanism of stabilizing the viral capsid, rather than inhibiting reverse transcription, offers a distinct pharmacological profile for probing capsid function and for overcoming resistance to existing therapies [2].

Nematode Pest Control and Anthelmintic Development: Leveraging PP28 for Chitinase Inhibition

Agricultural and veterinary researchers developing novel anthelmintics can utilize the PP28 derivative. Its potent inhibition of the essential nematode chitinase CeCht1 (Ki = 0.18 μM) provides a strong starting point for optimizing compounds that disrupt egg hatching, molting, and reproduction in nematode pests [3].

Novel Analgesic and Anti-inflammatory Agent Discovery: Exploring 3,4-Diaryl-5-[4-(acetylsulfamoyl)phenyl] Derivatives

Medicinal chemists interested in developing new analgesics or anti-inflammatory drugs can explore the 3,4-diaryl-5-[4-(acetylsulfamoyl)phenyl] derivatives. The reported biological activities suggest that this specific substitution pattern on the 4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one core can yield compounds with potential therapeutic value in pain and inflammation, warranting further investigation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.